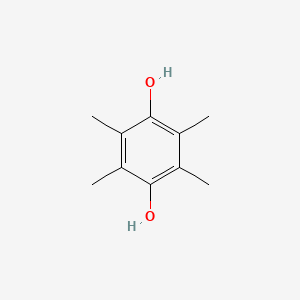
Tetramethylhydroquinone
Übersicht
Beschreibung
Tetramethylhydroquinone is a chemical compound with the molecular formula C10H14O2 . It is also known by other names such as Dihydroxydurene, Durohydroquinone, 1,4-Dihydroxy-2,3,5,6-tetramethylbenzene, and 2,3,5,6-Tetramethyl-1,4-benzenediol .
Synthesis Analysis
While specific synthesis methods for Tetramethylhydroquinone were not found in the search results, quinoline compounds, which are structurally similar, have been synthesized using transition-metal mediated processes .Molecular Structure Analysis
The molecular weight of Tetramethylhydroquinone is 166.22 g/mol . Its InChI Key is SUNVJLYYDZCIIK-UHFFFAOYSA-N . The structure of organic compounds, including Tetramethylhydroquinone, can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis
Quinones, a class of compounds that includes Tetramethylhydroquinone, are known for their fast redox cycling and potential to bind to thiol, amine, and hydroxyl groups . This makes them biologically active and relevant in various chemical reactions.Physical And Chemical Properties Analysis
Tetramethylhydroquinone is a white to light red to green powder or crystal . The physical and chemical properties of a compound like Tetramethylhydroquinone can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
C10H14O2 C_{10}H_{14}O_{2} C10H14O2
that has various applications in scientific research. Below is a comprehensive analysis of its unique applications across different fields:Organic Synthesis
Durohydroquinone is a valuable reagent in organic synthesis. It serves as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . Its high reduction potential makes it suitable for mediating hydride transfer reactions and generating reactive intermediates for the synthesis of complex organic compounds.
Polymer Chemistry
In the field of polymer chemistry, Tetramethylhydroquinone is used as a monomer in the synthesis of specialized polymers . Its structural properties contribute to the development of polymers with specific characteristics, such as enhanced stability and electrical conductivity.
Catalysis
The compound plays a role in catalysis, particularly in oxidation-reduction reactions. It can act as a catalyst in the presence of other substances to facilitate electron transfer processes, which are crucial in various chemical reactions .
Electrochemistry
The electrochemical properties of Durohydroquinone make it an interesting candidate for use in electrochemical sensors and batteries. It can participate in electron-transfer reactions, which are fundamental to the operation of these devices .
Material Science
Lastly, in material science, Tetramethylhydroquinone contributes to the development of advanced materials with unique electronic and optical properties. It is involved in the synthesis of compounds used in organic electronics and light-responsive materials .
Wirkmechanismus
Durohydroquinone, also known as Tetramethylhydroquinone, is a member of the class of hydroquinones that is benzene-1,4-diol carrying four methyl groups at positions 2, 3, 5, and 6 .
Target of Action
The primary target of Durohydroquinone is the mitochondrial transport chain, specifically the NADH: cytochrome c reductase . This enzyme plays a crucial role in the electron transport chain, a series of protein complexes embedded in the mitochondrial membrane that transfers electrons from electron donors to electron acceptors via redox reactions.
Mode of Action
Durohydroquinone interacts with its target by undergoing oxidation. It is oxidized by the electron transport chain at a rate sensitive to antimycin A . Antimycin A is a well-known inhibitor of the electron transport chain, indicating that the oxidation of Durohydroquinone is an integral part of this process .
Biochemical Pathways
Durohydroquinone affects the electron transport chain, a crucial biochemical pathway involved in cellular respiration. It is oxidized by the electron transport chain, specifically by the NADH: cytochrome c reductase . This reaction is part of the process by which cells generate energy in the form of ATP.
Result of Action
The oxidation of Durohydroquinone by the electron transport chain results in the transfer of electrons, contributing to the generation of ATP, the primary energy currency of the cell . This process is essential for cellular function and survival.
Action Environment
The action of Durohydroquinone is influenced by various environmental factors. For instance, its oxidation rate is sensitive to antimycin A, an inhibitor of the electron transport chain . This suggests that the presence of certain substances in the cellular environment can modulate the action of Durohydroquinone.
Zukünftige Richtungen
While specific future directions for Tetramethylhydroquinone were not found in the search results, the field of chemistry is increasingly integrating artificial intelligence to understand complex relationships in data sets . This could potentially impact the study and application of compounds like Tetramethylhydroquinone in the future.
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNVJLYYDZCIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200660 | |
| Record name | Durohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Durohydroquinone | |
CAS RN |
527-18-4 | |
| Record name | Tetramethylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Durohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Durohydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Durohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DUROHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R713G18TVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

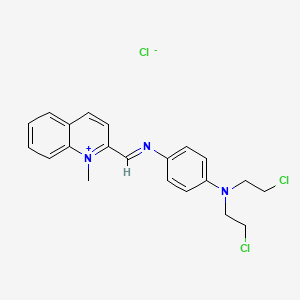
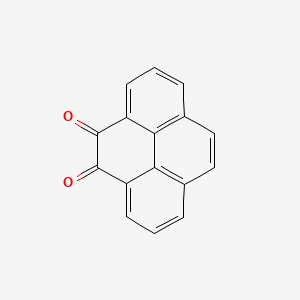
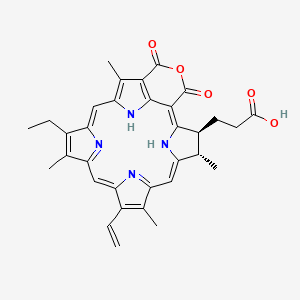
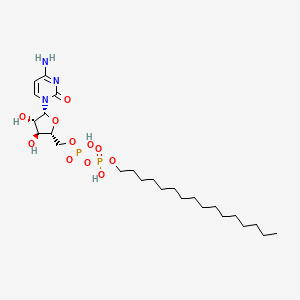

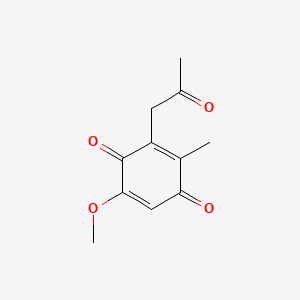

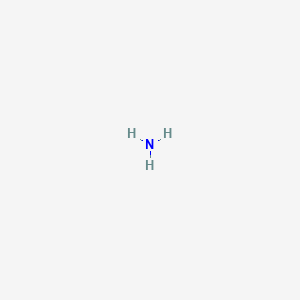
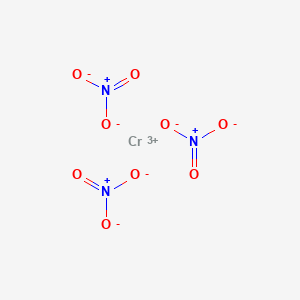


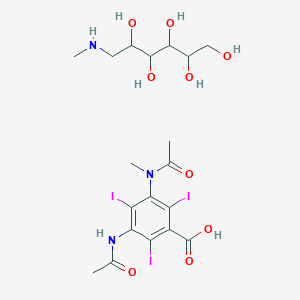
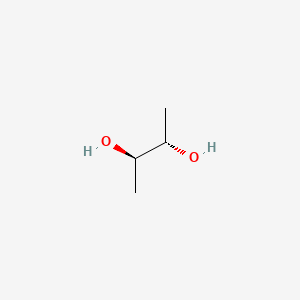
![5-Methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,14,15-triol](/img/structure/B1221858.png)